Enhanced Lipophilicity and Chromatographic Retention: 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one vs. 3-(Benzyloxy)cyclobutanone
The ortho-benzyloxyphenyl substitution at the 2-position of 2-[2-(benzyloxy)phenyl]cyclobutan-1-one confers significantly higher lipophilicity compared to simpler benzyloxy-substituted cyclobutanones. The computed XLogP3 for the target compound is 3.2 [1], whereas 3-(benzyloxy)cyclobutanone exhibits an XLogP3 of only 1.1 . This difference of approximately 2.1 log units is substantial and translates to reversed-phase HPLC retention times that are markedly longer for the target compound under identical chromatographic conditions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4): XLogP3 = 1.1 |
| Quantified Difference | Δ XLogP3 ≈ 2.1 log units |
| Conditions | Computed XLogP3 values; reversed-phase chromatographic behavior inferred |
Why This Matters
The higher lipophilicity directly impacts chromatographic purification strategies, solid-phase extraction efficiency, and in vitro permeability assessments, making the target compound a distinct and non-interchangeable entity in medicinal chemistry workflows.
- [1] Kuujia. CAS No. 1423047-01-1: 2-[2-(Benzyloxy)phenyl]cyclobutan-1-one. View Source
